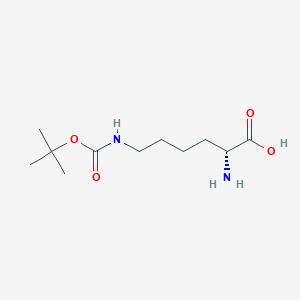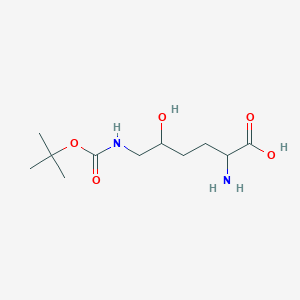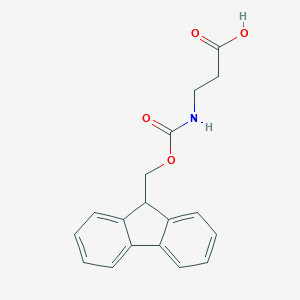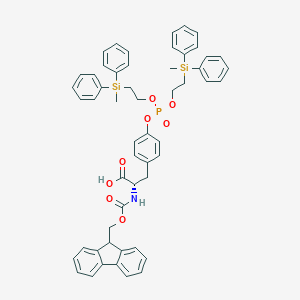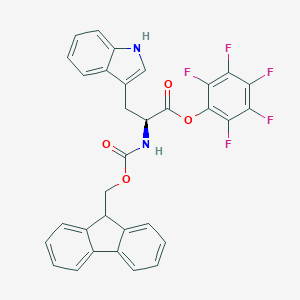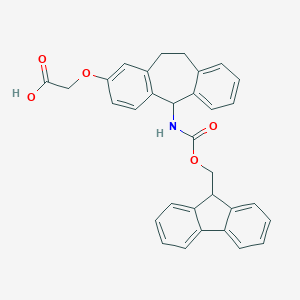
Fmoc-D-Thr(tBu)-OH
Vue d'ensemble
Description
Fmoc-D-Thr(tBu)-OH: is a derivative of the amino acid threonine, specifically the D-isomer, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (tBu) group at the hydroxyl side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Applications De Recherche Scientifique
Chemistry: : Fmoc-D-Thr(tBu)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of D-threonine residues into peptides, which can alter the peptide’s properties and biological activity .
Biology: : In biological research, peptides containing D-threonine are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .
Medicine: : Peptides synthesized using this compound are investigated for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities .
Industry: : In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic agents .
Safety and Hazards
Mécanisme D'action
Target of Action
Fmoc-D-Thr(tBu)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that require the incorporation of the D-threonine (Thr) amino acid residue . The role of this compound is to provide a protected form of the D-threonine residue that can be incorporated into the growing peptide chain during solid-phase peptide synthesis .
Mode of Action
The compound this compound operates by attaching to the growing peptide chain during the synthesis process . The Fmoc (Fluorenylmethyloxycarbonyl) group provides protection for the amino group of the D-threonine residue, while the tBu (tert-butyl) group protects the hydroxyl group of the threonine side chain . These protecting groups prevent unwanted side reactions during the synthesis process. Once the D-threonine residue has been successfully incorporated into the peptide chain, the protecting groups can be removed to yield the final peptide product .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The successful incorporation of the D-threonine residue can influence the structure and function of the final peptide product .
Pharmacokinetics
For instance, the incorporation of D-amino acids like D-threonine can enhance the metabolic stability of peptides, potentially improving their bioavailability .
Result of Action
The result of the action of this compound is the successful incorporation of the D-threonine residue into the peptide chain . This can influence the biological activity of the peptide, as the threonine residue can participate in various interactions, such as hydrogen bonding, that can stabilize the three-dimensional structure of the peptide .
Action Environment
The action of this compound is influenced by various environmental factors during the peptide synthesis process . For instance, the pH of the reaction environment can affect the efficiency of the coupling and deprotection steps . Additionally, the temperature and solvent used can also influence the reaction rate and the yield of the peptide product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-D-Thr(tBu)-OH typically involves the protection of the amino and hydroxyl groups of D-threonine. The amino group is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate. The hydroxyl group is protected with the tert-butyl group using tert-butyl chloride in the presence of a base like triethylamine .
Industrial Production Methods: : In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions like trifluoroacetic acid.
Coupling Reactions: Fmoc-D-Thr(tBu)-OH can be coupled with other amino acids or peptides using coupling reagents like HATU or DIC in the presence of a base.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl removal.
Coupling: HATU or DIC as coupling reagents, with bases like N-methylmorpholine.
Major Products
Deprotection: D-threonine with free amino and hydroxyl groups.
Coupling: Peptides with D-threonine residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-Thr(tBu)-OH: The L-isomer of threonine with similar protective groups.
Fmoc-D-Ser(tBu)-OH: A similar compound with serine instead of threonine.
Fmoc-D-Thr(OMe)-OH: A derivative with a methoxy group instead of tert-butyl.
Uniqueness: : Fmoc-D-Thr(tBu)-OH is unique due to the presence of the D-isomer of threonine, which can confer different biological properties compared to the L-isomer. The tert-butyl group provides steric protection, making it suitable for specific synthetic applications .
Propriétés
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOLWEQBVPVDPR-VBKZILBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427357 | |
| Record name | Fmoc-D-Thr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138797-71-4 | |
| Record name | Fmoc-D-Thr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-D-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fmoc-D-Thr(tBu)-OH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7MR4J6PSM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


